5-Fluoro-2-methoxyisonicotinic acid
Overview
Description
5-Fluoro-2-methoxyisonicotinic acid: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-2-methoxyisonicotinic acid are currently unknown. This compound is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . Isoniazid targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis . .
Mode of Action
The exact mode of action of this compound is not well-documented. As a derivative of isoniazid, it may interact with its targets in a similar manner. Isoniazid inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall
Biochemical Pathways
If it acts similarly to isoniazid, it may affect the mycolic acid synthesis pathway . Mycolic acids are long-chain fatty acids that play a crucial role in the survival and pathogenicity of Mycobacterium tuberculosis .
Pharmacokinetics
Its molecular weight is 171.13 , which may influence its bioavailability and distribution within the body
Result of Action
If it acts similarly to isoniazid, it may lead to the inhibition of mycolic acid synthesis, resulting in the weakening of the bacterial cell wall and ultimately the death of the bacteria .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound are not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and efficacy. It is recommended to store this compound at 2-8°C in an argon-charged environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid.
Methoxylation: The methoxy group is introduced at the 2-position through a nucleophilic substitution reaction using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-methoxyisonicotinic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
Catalysis: 5-Fluoro-2-methoxyisonicotinic acid can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated and methoxylated compounds.
Medicine:
Drug Development: this compound derivatives may have potential as therapeutic agents due to their unique chemical properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
2-Methoxyisonicotinic acid: Lacks the fluorine atom at the 5-position.
5-Fluoroisonicotinic acid: Lacks the methoxy group at the 2-position.
Isonicotinic acid: Lacks both the fluorine atom and methoxy group.
Uniqueness: 5-Fluoro-2-methoxyisonicotinic acid is unique due to the presence of both the fluorine atom and methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoro-2-methoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSDXJOTYUMLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660548 | |
Record name | 5-Fluoro-2-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-30-1 | |
Record name | 5-Fluoro-2-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methoxyisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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